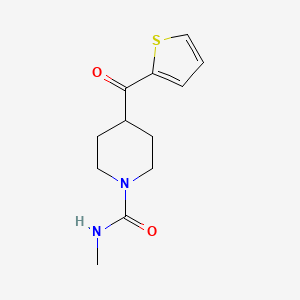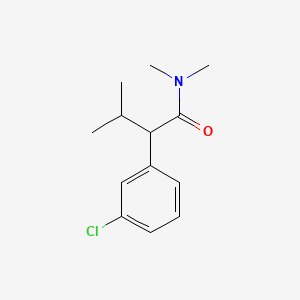
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one, also known as GK-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Russian chemists and has since been the subject of numerous scientific studies.
科学的研究の応用
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and cardiology. In neurology, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been found to have anticancer properties and to inhibit tumor growth in various types of cancer. In cardiology, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have cardioprotective effects and to improve cardiac function in animal models of heart failure.
作用機序
The exact mechanism of action of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and to inhibit the JNK/p38 MAPK pathway, which is involved in inflammation and cell death. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have various biochemical and physiological effects in animal models and cell cultures. These include the modulation of neurotransmitter levels, the inhibition of oxidative stress and inflammation, the improvement of mitochondrial function, and the activation of various signaling pathways. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has also been shown to improve cognitive function, reduce tumor growth, and improve cardiac function in animal models.
実験室実験の利点と制限
One of the main advantages of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one for lab experiments is its low toxicity and high stability. 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have low toxicity in animal models and cell cultures, and it is stable under a wide range of conditions. However, one of the limitations of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is its limited solubility in water, which can make it difficult to administer in some experiments. Additionally, the exact mechanism of action of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one. One area of interest is the development of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one in other fields, such as dermatology and ophthalmology. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one and to identify the specific signaling pathways and molecular targets involved. Overall, 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one is a promising compound with potential therapeutic applications in a variety of fields, and further research is needed to fully explore its potential.
合成法
The synthesis of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one involves the reaction of 3,3-dimethylindole-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to yield 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one. The synthesis of 4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
特性
IUPAC Name |
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2)8-16(11-6-4-3-5-9(11)14)12(17)10-7-19-13(18)15-10/h3-6,10H,7-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXQHDKOSSBUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)C3CSC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-dimethyl-2H-indole-1-carbonyl)-1,3-thiazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)


![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)



![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)